molecular formula C7H18Cl2N2 B3204297 (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride CAS No. 1033245-36-1

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

Cat. No.: B3204297
CAS No.: 1033245-36-1
M. Wt: 201.13
InChI Key: KARKSOALPPLYBK-GPJOBVNKSA-N
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Description

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is known for its stereoselective properties, making it valuable in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride typically involves the catalytic asymmetric synthesis of 1,2-diamines. One common method includes the use of chiral catalysts to achieve high enantioselectivity . The reaction conditions often involve the use of solvents such as dichloromethane or toluene, with temperatures maintained at low to moderate levels to ensure the stability of the chiral centers .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include imines, amides, and substituted diamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The stereoselective nature of the compound allows it to induce chirality in the products formed, making it a valuable tool in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the ability to induce chirality in chemical reactions. Its compact cyclopentane ring structure provides distinct steric hindrance and electronic effects compared to its cyclohexane counterpart, making it particularly useful in certain catalytic processes .

Properties

IUPAC Name

(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-5-3-4-6(7)8;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARKSOALPPLYBK-GPJOBVNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807914-23-3
Record name (1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 2
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 3
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 4
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 5
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride
Reactant of Route 6
(1R,2R)-1-N,1-N-dimethylcyclopentane-1,2-diamine dihydrochloride

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